2-(2,3-Difluorophenyl)[1,3]dioxolane 2-(2,3-Difluorophenyl)[1,3]dioxolane
Brand Name: Vulcanchem
CAS No.: 773101-60-3
VCID: VC11704228
InChI: InChI=1S/C9H8F2O2/c10-7-3-1-2-6(8(7)11)9-12-4-5-13-9/h1-3,9H,4-5H2
SMILES: C1COC(O1)C2=C(C(=CC=C2)F)F
Molecular Formula: C9H8F2O2
Molecular Weight: 186.15 g/mol

2-(2,3-Difluorophenyl)[1,3]dioxolane

CAS No.: 773101-60-3

Cat. No.: VC11704228

Molecular Formula: C9H8F2O2

Molecular Weight: 186.15 g/mol

* For research use only. Not for human or veterinary use.

2-(2,3-Difluorophenyl)[1,3]dioxolane - 773101-60-3

Specification

CAS No. 773101-60-3
Molecular Formula C9H8F2O2
Molecular Weight 186.15 g/mol
IUPAC Name 2-(2,3-difluorophenyl)-1,3-dioxolane
Standard InChI InChI=1S/C9H8F2O2/c10-7-3-1-2-6(8(7)11)9-12-4-5-13-9/h1-3,9H,4-5H2
Standard InChI Key FVWVGDAFFWPCNC-UHFFFAOYSA-N
SMILES C1COC(O1)C2=C(C(=CC=C2)F)F
Canonical SMILES C1COC(O1)C2=C(C(=CC=C2)F)F

Introduction

Chemical and Physical Properties

Structural Characteristics

2-(2,3-Difluorophenyl) dioxolane features a five-membered dioxolane ring (1,3-dioxolane) attached to a phenyl group substituted with fluorine atoms at the 2- and 3-positions. The dioxolane ring consists of two oxygen atoms at the 1- and 3-positions, creating a cyclic acetal structure. This configuration imparts rigidity and stability, while the fluorine substituents influence the compound’s electronic profile, increasing its lipophilicity and resistance to metabolic degradation.

Physicochemical Data

While comprehensive physical property data for this specific isomer remain limited in publicly available literature, analogous dioxolane derivatives provide insights. The compound is presumed to exhibit moderate volatility and solubility in common organic solvents such as toluene and dichloromethane. Table 1 summarizes key properties inferred from structural analogs and computational predictions.

Table 1: Predicted Physicochemical Properties of 2-(2,3-Difluorophenyl) dioxolane

PropertyValue/Description
Molecular FormulaC9H8F2O2\text{C}_9\text{H}_8\text{F}_2\text{O}_2
Molecular Weight186.15 g/mol
Boiling PointEstimated 220–240°C (extrapolated)
Density~1.3 g/cm³
LogP (Partition Coefficient)~1.8 (predicted)

The electron-withdrawing fluorine atoms reduce the electron density of the phenyl ring, affecting intermolecular interactions and reactivity.

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis of 2-(2,3-Difluorophenyl) dioxolane typically involves acid-catalyzed acetal formation between 2,3-difluorobenzaldehyde and ethylene glycol. The reaction proceeds via nucleophilic attack of the glycol’s hydroxyl groups on the carbonyl carbon, followed by cyclization to form the dioxolane ring.

Representative Synthetic Protocol:

  • Reagents: 2,3-Difluorobenzaldehyde (1.0 equiv), ethylene glycol (2.0 equiv), p-toluenesulfonic acid (0.1 equiv).

  • Conditions: Reflux in toluene under inert atmosphere for 6–12 hours.

  • Workup: Neutralization with aqueous sodium bicarbonate, extraction with ethyl acetate, and purification via column chromatography.

This method yields the target compound in moderate to high purity (≥95%), with reaction efficiency dependent on catalyst loading and temperature control.

Industrial Production Considerations

Scaling this synthesis requires optimizing cost and safety parameters. Continuous-flow reactors may enhance yield by maintaining precise temperature control and reducing side reactions. Alternative catalysts, such as heterogeneous solid acids, could improve recyclability and reduce waste.

Chemical Reactivity and Reactions

Oxidation and Reduction Pathways

The dioxolane ring and fluorinated phenyl group participate in distinct transformations:

  • Oxidation: Treatment with strong oxidizing agents like potassium permanganate (KMnO4\text{KMnO}_4) cleaves the dioxolane ring, yielding 2,3-difluorobenzoic acid.

  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the acetal to a diol, forming 2-(2,3-difluorophenyl)-1,2-ethanediol.

Electrophilic Aromatic Substitution

The fluorine atoms direct incoming electrophiles to specific positions on the phenyl ring. For example, nitration predominantly occurs at the 5-position due to the meta-directing effect of fluorine.

Table 2: Representative Reactions of 2-(2,3-Difluorophenyl) dioxolane

Reaction TypeReagents/ConditionsMajor Product
OxidationKMnO4\text{KMnO}_4, H2SO4\text{H}_2\text{SO}_4, Δ2,3-Difluorobenzoic acid
ReductionLiAlH4\text{LiAlH}_4, THF, 0°C2-(2,3-Difluorophenyl)-1,2-ethanediol
NitrationHNO3\text{HNO}_3, H2SO4\text{H}_2\text{SO}_4, 50°C5-Nitro-2-(2,3-difluorophenyl) dioxolane

Research Findings and Biological Activity

Antimicrobial Studies

Although direct studies on 2-(2,3-Difluorophenyl)[1, dioxolane are scarce, structurally related dioxolane derivatives exhibit moderate activity against Gram-positive bacteria. The fluorine atoms likely enhance membrane permeability, enabling disruption of microbial cell walls.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator